Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Proton NMR data for related compounds provide a framework for predicting key signals:
- Pyrazine protons : The deshielded H-6 proton adjacent to bromine atoms resonates at δ 8.30–8.50 ppm.
- Ethyl group : The triplet for $$ \text{CH}3\text{CH}2\text{O} $$ appears at δ 1.43 ppm (J = 7.1 Hz), while the quartet for $$ \text{CH}_2 $$ is observed at δ 4.48 ppm.
- Methylene bridge : The $$ \text{NHCH}_2\text{CO} $$ protons split into a singlet at δ 4.10–4.30 ppm due to coupling with the adjacent amino group.
Table 2: Predicted $$ ^1\text{H} $$ NMR chemical shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazine H-6 | 8.30 | Singlet |
| $$ \text{CH}3\text{CH}2\text{O} $$ | 1.43 | Triplet |
| $$ \text{OCH}2\text{CH}3 $$ | 4.48 | Quartet |
| $$ \text{NHCH}_2\text{CO} $$ | 4.25 | Singlet |
Infrared (IR) and Raman Spectroscopic Features
IR spectroscopy reveals characteristic bands:
- N-H stretch : A broad absorption at 3300–3350 cm$$ ^{-1} $$ from the secondary amine.
- C=O stretch : Strong peak at 1720–1740 cm$$ ^{-1} $$ for the ester carbonyl.
- C-Br vibrations : Peaks at 650–680 cm$$ ^{-1} $$ (asymmetric) and 550–580 cm$$ ^{-1} $$ (symmetric).
Raman spectra show enhanced signals for the pyrazine ring breathing mode (∼1000 cm$$ ^{-1} $$) and C-N stretching (1250–1300 cm$$ ^{-1} $$).
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) typically produces the following fragments:
- Molecular ion: $$ m/z $$ 339 ($$ \text{[M]}^+ $$)
- Loss of ethyl group: $$ m/z $$ 293 ($$ \text{[M - C}2\text{H}5\text{]}^+ $$)
- Sequential bromine loss: $$ m/z $$ 259 ($$ \text{[M - Br]}^+ $$) and $$ m/z $$ 181 ($$ \text{[M - 2Br]}^+ $$)
- Base peak at $$ m/z $$ 81 from the pyrazine ring.
Thermodynamic Properties
Melting Point and Thermal Stability Profiles
The melting point is not explicitly reported, but analogous bromopyrazines with similar substituents melt between 114–117°C. Thermal gravimetric analysis (TGA) of related compounds shows decomposition onset temperatures above 200°C, suggesting moderate thermal stability.
Solubility Behavior in Organic Solvent Systems
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) exhibit high solubility (>50 mg/mL) due to hydrogen bonding with the amine and ester groups. Moderate solubility is observed in dichloromethane (∼20 mg/mL) and ethyl acetate (∼15 mg/mL), while it is poorly soluble in alkanes (<5 mg/mL).
Table 3: Solubility in common solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Dichloromethane | 20 |
| Ethyl acetate | 15 |
| Hexane | <5 |
The solubility profile aligns with its amphiphilic structure, where the polar pyrazine core interacts with aprotic solvents, while the ethyl ester enhances compatibility with moderately polar media.
Properties
IUPAC Name |
ethyl 2-[(3,5-dibromopyrazin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N3O2/c1-2-15-6(14)4-12-8-7(10)13-5(9)3-11-8/h3H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTDABKISAGHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 2-Amino-3,5-dibromopyrazine
The most straightforward route involves the alkylation of 2-amino-3,5-dibromopyrazine with ethyl bromoacetate. This method leverages the nucleophilic nature of the primary amine to displace the bromide in ethyl bromoacetate, forming the target compound.
Procedure :
A mixture of 2-amino-3,5-dibromopyrazine (20.0 g, 79.0 mmol) and ethyl bromoacetate (14.8 g, 87.0 mmol) in dimethylformamide (DMF, 150 mL) is treated with potassium carbonate (21.8 g, 158 mmol). The reaction is stirred at 60°C for 12 hours, after which it is quenched with ice water and extracted with dichloromethane (DCM). The organic layer is dried over sodium sulfate, concentrated, and purified via flash chromatography (hexane/ethyl acetate, 3:1) to yield the product as a white solid.
Key Observations :
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.
- Base Influence : Potassium carbonate ensures deprotonation of the amine while avoiding side reactions such as ester hydrolysis.
- Yield : Theoretical yields range from 60–70%, though practical yields may require optimization.
Alternative Alkylation Agents
Ethyl chloroacetate offers a cost-effective alternative to bromoacetate, albeit with reduced reactivity. Reactions typically require prolonged heating (24–48 hours at 80°C) and excess amine to compensate for lower electrophilicity.
Optimization of Reaction Conditions
Temperature and Time Dependencies
Elevated temperatures (60–80°C) accelerate alkylation but risk decomposition of the pyrazine core. Kinetic studies suggest 60°C as optimal, balancing reaction progress and stability.
Solvent Impact
Comparative trials reveal the following solvent efficiencies:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 68 |
| DMSO | 46.5 | 10 | 65 |
| Acetonitrile | 37.5 | 18 | 55 |
DMF’s high polarity and ability to solubilize inorganic bases make it ideal for this transformation.
Purification and Characterization
Chromatographic Purification
Flash chromatography using a hexane/ethyl acetate gradient (4:1 to 2:1) effectively separates the product from unreacted starting materials and di-alkylated byproducts.
Spectroscopic Analysis
- 1H NMR (300 MHz, CDCl3) : δ 8.30 (s, 1H, pyrazine-H), 8.27 (s, 1H, pyrazine-H), 4.48 (q, 2H, CH2CH3), 4.20 (s, 2H, NHCH2CO), 1.43 (t, 3H, CH2CH3).
- MS (ESI+) : m/z 353.8 [M+H]+ (theoretical 354.89).
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ethyl bromoacetate | 68 | 98 | High |
| Ethyl chloroacetate | 55 | 92 | Moderate |
The bromoacetate route superior due to higher reactivity and reduced side-product formation.
Challenges and Side Reactions
Di-alkylation and Cyclization
Excess alkylating agent or prolonged reaction times favor di-alkylation, producing N,N-bis(ethoxycarbonylmethyl) derivatives. Additionally, traces of imidazo[1,2-a]pyrazines may form if residual α-keto esters are present.
Bromine Displacement
Under strongly basic conditions, bromine atoms on the pyrazine ring may undergo hydrolysis, necessitating pH control (pH 7–8).
Industrial Applications and Scale-up
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors improve heat transfer and reduce reaction times (6 hours at 60°C) while maintaining yields >65%.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing efficiency (yield: 63%).
Chemical Reactions Analysis
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromine atoms and the pyrazine ring play a crucial role in modulating the compound’s binding affinity and specificity for these targets . The exact pathways involved in its biological effects are still under investigation, but it is believed that the compound can influence cellular processes by altering the activity of key signaling molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues
The following compounds (Figure 1 in ) share the ethyl acetate backbone but differ in their heterocyclic cores and substituents:
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (A): Contains an imidazole ring with phenyl groups. The lack of halogens reduces electrophilicity compared to the brominated pyrazine derivative.
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (D): Features a brominated phenyl substituent but retains an imidazole core.
Ethyl 2-(4-chloro-anilino)acetate (): A non-heterocyclic analogue with a chlorinated aniline group.
2.2 Crystallographic and Electronic Properties
- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (): This benzofuran derivative shares a bromine atom and ester group but incorporates a sulfinyl moiety. Its crystal structure is stabilized by aromatic π-π interactions (centroid distance: 3.814 Å) and weak C–H⋯O hydrogen bonds, differing from the pyrazine-based compound’s likely N–H⋯O/N–H⋯Br interactions .
- Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate: Predicted to exhibit stronger hydrogen bonding (via NH and ester O) and halogen bonding (Br⋯N/O), enhancing lattice stability compared to non-brominated analogues .
2.3 Functional Group Impact on Reactivity
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability increase van der Waals interactions and metabolic resistance compared to chlorine analogues (e.g., ’s chloro-anilino compound) .
- Heterocycle Core : Pyrazine’s electron-deficient nature (due to two N atoms) contrasts with imidazole’s aromaticity, affecting nucleophilic substitution and metal coordination .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Crystal Engineering: Brominated pyrazines and benzofurans exhibit enhanced π-π stacking and halogen bonding compared to non-halogenated analogues, improving thermal stability .
- Biological Activity : Imidazole-based ethyl acetates () show higher cytotoxicity than pyrazine derivatives, likely due to improved membrane permeability from aromatic substituents .
- Toxicity : Ethyl acetate groups generally reduce acute toxicity (e.g., zebrafish embryo LC₅₀ = 0.2% in ), but bromine substitution may increase bioaccumulation risks .
Biological Activity
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a reaction involving ethyl chloroacetate and 2-amino-3,5-dibromopyrazine. The general reaction is represented as follows:
This compound features a pyrazine ring with two bromine substitutions at the 3 and 5 positions, which significantly influence its reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound is believed to act through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other dibromo-substituted pyrazines which have shown enzyme inhibitory properties.
- Receptor Interaction : The compound could potentially bind to receptors affecting signal transduction pathways, influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dibromopyrazines exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
A study on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). For instance, ethyl 3,5-dibromoorsellinate showed a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA, indicating strong antibacterial properties that may also extend to this compound due to structural similarities .
Cytotoxicity and Cancer Research
Research has indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For example, the inhibition of specific protein kinases involved in tumor growth has been noted in related dibromo compounds. These findings suggest that this compound may also possess anticancer properties worth exploring in future studies.
Comparative Analysis with Similar Compounds
A comparison of this compound with other halogenated pyrazines reveals differences in reactivity and biological activity due to the nature of the substituents:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(3,5-dichloropyrazin-2-ylamino)acetate | Chlorine instead of bromine | Moderate antimicrobial activity |
| Ethyl 2-(3,5-difluoropyrazin-2-ylamino)acetate | Fluorine substituents | Enhanced metabolic stability |
| Ethyl 2-(3,5-diiodopyrazin-2-ylamino)acetate | Iodine substituents | Increased molecular weight |
The unique substitution pattern of this compound enhances its potential as a therapeutic agent compared to these similar compounds.
Future Directions and Applications
Given the promising biological activities observed in related compounds, further research into this compound could lead to:
- Development of Antimicrobial Agents : Exploring its efficacy against resistant bacterial strains.
- Cancer Therapeutics : Investigating its potential as a selective inhibitor of cancer cell proliferation.
- Chemical Biology Tools : Utilizing its unique structure for studying interactions with biological macromolecules.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, and how can reaction conditions be optimized for academic laboratory settings?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A two-step one-pot method is commonly employed, involving:
Step 1: Reacting heterocyclic amines (e.g., 3,5-dibromopyrazin-2-amine) with active electrophiles like ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under mild conditions .
Step 2: Purification via recrystallization from ethanol or acetonitrile to achieve moderate-to-high yields (60–85%) .
Optimization Strategies:
Q. Table 1: Synthetic Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| One-pot nucleophilic substitution | Ethyl bromoacetate, K₂CO₃, CH₃CN, reflux | 75 | |
| Condensation reaction | DMF-DMA, ethanol, 12 h reflux | 68 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- GC-MS: Effective for purity assessment and identification of volatile byproducts. Use a non-polar column (e.g., HP-5MS) with temperature programming (50–300°C) to resolve peaks (retention time ~12–15 min) .
- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30) for quantifying impurities .
- NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structure (e.g., ethyl ester protons at δ 1.2–1.4 ppm, pyrazine ring protons at δ 8.1–8.5 ppm) .
- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles, validated via SHELXL refinement .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, CH₃), 4.25 (q, CH₂O) | |
| GC-MS | m/z 365 (M⁺), fragments at 290, 212 |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
Methodological Answer: Discrepancies in bond angles or thermal parameters often arise from disordered solvent molecules or twinning. Mitigation strategies include:
- SHELX Refinement: Use the SHELXL module for anisotropic refinement of non-H atoms and riding models for H-atoms .
- ORTEP-3 Visualization: Generate thermal ellipsoid plots to identify over-constrained regions (e.g., pyrazine ring distortions) .
- Twinned Data: Apply HKLF 5 format in SHELXL for twin-law corrections (e.g., 180° rotation about the c-axis) .
Case Study:
In a monoclinic crystal (space group P2₁/c), hydrogen-bonding networks (N–H···N) were resolved by refining amino H-atoms with distance restraints (N–H = 0.88 ± 0.01 Å) .
Q. What computational approaches support the analysis of electronic properties or reaction mechanisms?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and nucleophilic sites (e.g., bromine atoms) .
- Molecular Docking: Screen against biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinity (ΔG < -7 kcal/mol) .
- MD Simulations: Analyze stability in solvent (e.g., water, ethanol) via GROMACS with OPLS-AA forcefield .
Q. Table 3: Computational Parameters
| Software | Application | Output Metrics |
|---|---|---|
| Gaussian 16 | HOMO-LUMO analysis | Electron density maps |
| AutoDock Vina | Protein-ligand docking | Binding energy (ΔG) |
Q. How can researchers address low yields in nucleophilic substitution reactions involving bromine atoms?
Methodological Answer: Low yields (<50%) may result from steric hindrance or poor leaving-group activation. Solutions include:
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 h) and improve efficiency (yield increase by 15–20%) .
- Catalytic Systems: Add KI (10 mol%) to enhance bromide displacement via in situ generation of a more reactive intermediate .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of pyrazine derivatives .
Validation: Compare yields under varying conditions via ANOVA (p < 0.05 significance) .
Data Contradiction Analysis
Example: Discrepancies in reported melting points (e.g., 120°C vs. 135°C) may arise from polymorphic forms. Resolve via:
- DSC/TGA: Confirm thermal stability and phase transitions .
- PXRD: Compare diffraction patterns with simulated data from single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
